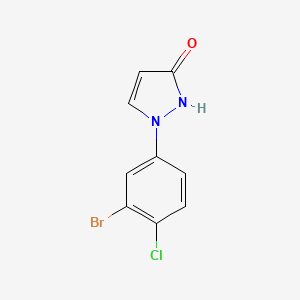

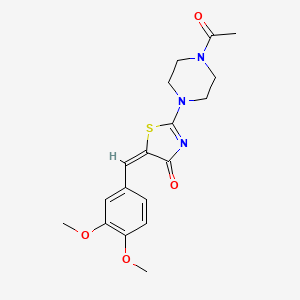

![molecular formula C11H6Cl2F3N B2738205 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole CAS No. 259175-24-1](/img/structure/B2738205.png)

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” is a hydrazine derivative . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one . It may be used for the synthesis of pyrazolo[4,3-d]isoxazole derivatives .

Synthesis Analysis

The synthesis of “this compound” involves the use of 2,6-dichloro-4-trifluoromethylphenylamine as a raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt then condenses with ethyl acetoacetate and undergoes cyclization to produce the final product .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring substituted at positions 1, 3, 4, and 5 by 2,6-dichloro-4-(trifluoromethyl)phenyl, cyano, (trifluoromethyl)sulfonyl, and amino groups, respectively .Chemical Reactions Analysis

“this compound” can react with α, β -unsaturated aldehydes in acid medium . It can also react with several α, β -unsaturated carboxyl compounds .科学的研究の応用

Electronic Intercommunication in Ferrocenyl Pyrroles

Research by Hildebrandt, Schaarschmidt, and Lang (2011) on ferrocenyl pyrroles, specifically the electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles, highlights the novel synthesis and electronic properties of these compounds. The study delves into the electronic and structural characteristics, demonstrating significant electron delocalization within the pyrrole core and exhibiting unique electrochemical properties through reversible electron transfer processes. This research contributes to the understanding of electron intercommunication within pyrrole derivatives and their potential in electronic applications (Hildebrandt, Schaarschmidt, & Lang, 2011).

Photoluminescent Conjugated Polymers

The work by Beyerlein and Tieke (2000) introduces photoluminescent conjugated polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units, revealing their synthesis, solubility, and photoluminescence. These polymers' optical properties and stability make them suitable for electronic applications, showcasing the versatility of pyrrole derivatives in the development of advanced materials (Beyerlein & Tieke, 2000).

Fluorination of Pyrroles

Troegel and Lindel's (2012) study on the microwave-assisted fluorination of acylpyrroles, including the synthesis of fluorinated pyrrole derivatives like fluorohymenidin, highlights the methodological advancements in the functionalization of pyrrole compounds. This approach opens new pathways for synthesizing fluorinated derivatives, which could have implications in medicinal chemistry and material science (Troegel & Lindel, 2012).

Conducting Copolymers and Electrochromic Properties

The synthesis and characterization of conducting copolymers involving succinic acid bis-(4-pyrrol-1-yl-phenyl) ester by Ertas, Çırpan, and Toppare (2004) explore the electrochemical behavior and electrochromic properties of these materials. The study signifies the potential of pyrrole derivatives in creating conductive polymers with applications in electronic devices and smart windows (Ertas, Çırpan, & Toppare, 2004).

Anion Hosting by Calix[4]pyrrole Derivatives

Research on calix[4]pyrrole derivatives by Danil de Namor and Shehab (2005) demonstrates enhanced hosting capabilities for fluoride anions, providing insight into anion recognition and binding mechanisms. This study contributes to the field of supramolecular chemistry, offering perspectives on designing receptors and sensors for specific anions (Danil de Namor & Shehab, 2005).

作用機序

While the exact mechanism of action for “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” is not specified, similar compounds such as Pyriprole and Fipronil, which are pyrazole derivatives bearing trifluoromethyl groups, inhibit γ-aminobutyric acid (GABA)-gated chloride channels (GABAA receptors) resulting in uncontrolled hyperactivity of the central nervous system of fleas and ticks .

Safety and Hazards

将来の方向性

The future directions for “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrrole” could involve its use in the synthesis of various heterocyclic compounds . Trifluoromethyl-containing molecules have found considerable utilization in the agrochemical and pharmaceutical industries . For example, pyrazole derivatives bearing trifluoromethyl groups, such as fipronil and analogs, are widely used phenylpyrazole insecticides .

特性

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2F3N/c12-8-5-7(11(14,15)16)6-9(13)10(8)17-3-1-2-4-17/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNDNYMRQWSEJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2738125.png)

![3-(benzo[d][1,3]dioxol-5-yl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea](/img/structure/B2738126.png)

![N-benzyl-2-(1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-ethylacetamide](/img/structure/B2738128.png)

![2-chloro-N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2738129.png)

![3-(4-methoxybenzyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738130.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2738136.png)

![5-methyl-N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl}thiophene-2-carboxamide](/img/structure/B2738143.png)